Triethylmethylammonium hydroxide
Overview
Description
Synthesis Analysis
The synthesis of triethylmethylammonium-based compounds involves various chemical reactions, often starting from triethylamine or similar precursors. For example, tetramethylammonium hydroxide can be produced free from chloride ion by the electrolysis of its hydrogen carbonate, showcasing a method that could be adapted for triethylmethylammonium hydroxide synthesis (Yagi & Shimizu, 1993).
Molecular Structure Analysis
The molecular structure of triethylmethylammonium-based compounds has been characterized using techniques such as X-ray diffraction. For instance, the structure of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate has been established, providing insights into the molecular arrangements and hydrogen bonding patterns typical for this class of compounds (Loginov et al., 2012).
Chemical Reactions and Properties
Triethylmethylammonium hydroxide participates in a variety of chemical reactions, acting as a strong base or catalyst. Its reactivity has been explored in the context of derivatization reactions, for instance, with alcohols in artworks for analysis by gas chromatography-mass spectrometry, indicating its versatility in chemical transformations (Sutherland, 2007).
Physical Properties Analysis
The physical properties of triethylmethylammonium hydroxide, such as solubility, phase behavior, and thermal stability, are crucial for its application in different domains. While specific studies on triethylmethylammonium hydroxide are scarce, related compounds like tetramethylammonium hydroxide have been thoroughly investigated, offering insights into the physical characteristics that can be expected from triethylmethylammonium hydroxide (Yang et al., 2004).
Chemical Properties Analysis
The chemical properties of triethylmethylammonium hydroxide, such as its basicity, reactivity with different functional groups, and role in catalyzing chemical reactions, are fundamental to its wide-ranging applications. Research on similar compounds, like the reaction products formed with tetramethylammonium hydroxide and aliphatic and aromatic carboxylic acids, provides valuable information on the chemical behavior of triethylmethylammonium hydroxide (Joll et al., 2003).
Scientific Research Applications
Nutritional Science : Triethyl-g-hydroxyethylammonium hydroxide and its analogs have been found to exhibit choline-like action, preventing fat deposition in rats on high-fat, low-choline diets, showing a 70% activity similar to choline (Channon, Platt, & Smith, 1937).
Food Chemistry : Tetramethylammonium hydroxide has been used to characterize trace amounts of chlorogenic acids in foods using conventional proton NMR methods (Clifford, Kellard, & Birch, 1989).
Material Science : It improves the dispersion of SiC particles in aqueous suspension by increasing their negative zeta potential, optimizing dispersion at pH 10 (Li, Chen, Gu, & Jin, 2004).
Polymer Analysis : Tetramethylammonium hydroxide thermochemolysis can produce carboxylic acid methyl esters by reacting with aldehydes, offering a new method for analyzing polymers (Tánczos, Schöflinger, Schmidt, & Balla, 1997).
Energy Storage : High concentrations of tetramethylammonium ions in electrolytes can increase the number of ions accumulated in activated carbon electrodes, leading to higher capacitance in electric double-layer capacitors (Nambu, Takahashi, Suzuki, & Sasaki, 2013).
Nanomaterials : The carbon-chain length of tetraalkyl ammonium hydroxides influences particle size, shape, and phase transformation in hydrothermal synthesis of nanocrystalline TiO2 powders (Yang, Mei, & Ferreira, 2004).
Microfabrication : Replenishing lost water content in TMAH solution during fabrication of deep cavities with mesa structures in SOI wafers maintains etching characteristics comparable to fresh solution (Menon, Ashok, Rao, Pandey, & Pal, 2020).
Chemical Production : The microbial electrolysis desalination and chemical-production cell (MEDCC) produces tetramethylammonium hydroxide with high efficiency and low energy consumption, showing potential for chemical production (Liu, Luo, Tang, Chen, Zhang, & Hou, 2014).
Environmental Treatment : Aerobic treatment of waste from electronic industries can effectively remove about 99% of tetramethylammonium hydroxide, indicating trends in TMAH, ammonium ions, and biomass concentration (Michelis, Renzo, Saraullo, & Vegliò, 2017).
Solar Cells : TMAH-based defect passivation and interface engineering enable efficient fabrication of ETL-free perovskite solar cells with 20.1% efficiency and reduced J-V hysteresis (Huang, Lin, Fu, Liu, Xu, Sun, Wang, Zeng, & Ke, 2019).
Safety And Hazards
properties
IUPAC Name |
triethyl(methyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRRCSBKZOLPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562588 | |
Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylmethylammonium hydroxide | |
CAS RN |
109334-81-8 | |
Record name | Methyltriethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109334-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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